molecular formula C17H17N3O2S B2613270 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide CAS No. 896678-62-9

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2613270
CAS No.: 896678-62-9
M. Wt: 327.4
InChI Key: UQDFLIMKRJFLOE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features a thiazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties, which include a combination of thiazole and pyridine rings. These heterocyclic structures are known for their diverse biological activities and are often explored in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[5,4-b]pyridine core.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, often using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole rings.

Scientific Research Applications

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structural features and biological activity. It may act as an inhibitor for specific enzymes or receptors.

    Biological Studies: Researchers study this compound to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.

    2,4-Disubstituted Thiazoles: These compounds have substituents at the 2 and 4 positions of the thiazole ring and exhibit diverse biological activities.

Uniqueness

2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide is unique due to its specific substitution pattern and the presence of both ethoxy and acetamide groups. This combination of functional groups and the thiazolo[5,4-b]pyridine core provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-3-22-10-15(21)19-13-7-4-6-12(11(13)2)16-20-14-8-5-9-18-17(14)23-16/h4-9H,3,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDFLIMKRJFLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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